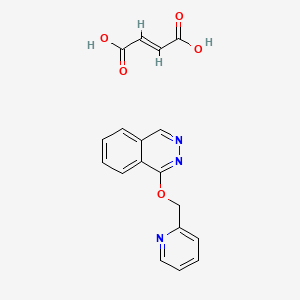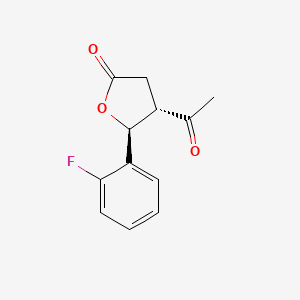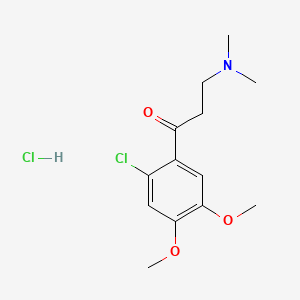
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride is a chemical compound with a complex structure
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride involves several steps. The synthetic route typically includes the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with dimethylamine and a suitable ketone. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride can be compared with other similar compounds, such as:
2-Chloro-1-(2-chloro-4,5-dimethoxyphenyl)-1-propanone: This compound has a similar structure but differs in the position and number of chlorine atoms.
1-(2-Chloro-4,5-dimethoxyphenyl)-2-propanone: This compound has a different arrangement of functional groups, leading to distinct chemical and biological properties.
Propriétés
Numéro CAS |
161199-94-6 |
|---|---|
Formule moléculaire |
C13H19Cl2NO3 |
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO3.ClH/c1-15(2)6-5-11(16)9-7-12(17-3)13(18-4)8-10(9)14;/h7-8H,5-6H2,1-4H3;1H |
Clé InChI |
AVLSCBMQXLYMBI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=CC(=C(C=C1Cl)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


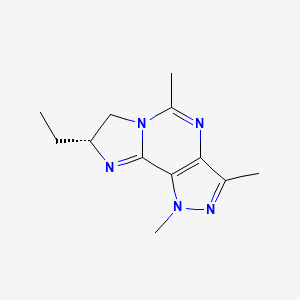
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
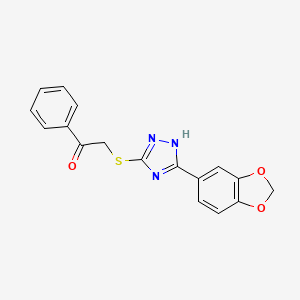
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
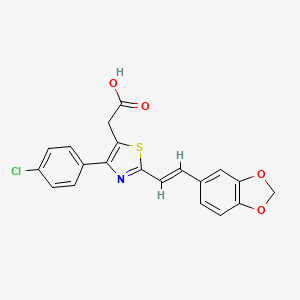

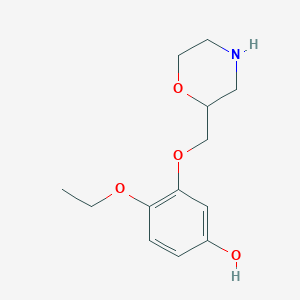
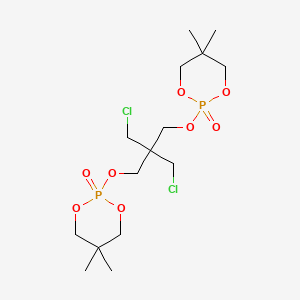
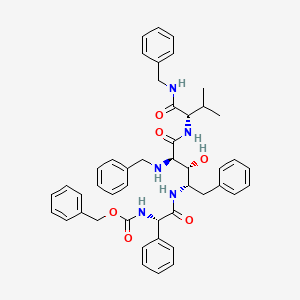
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
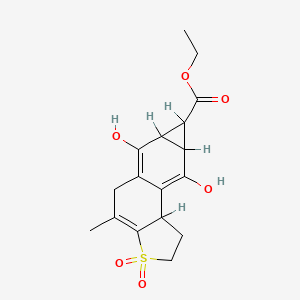
![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)
